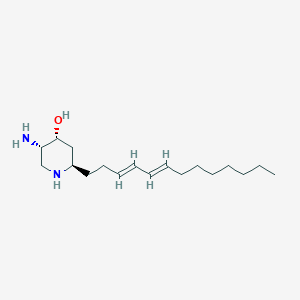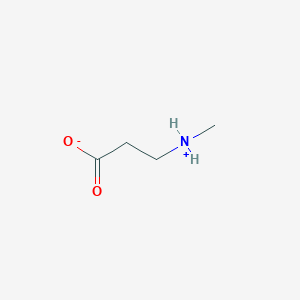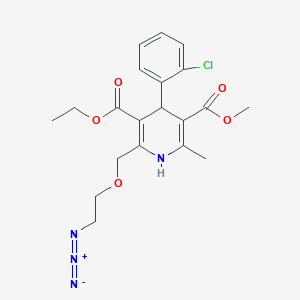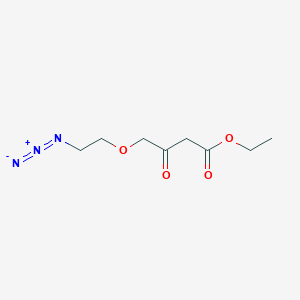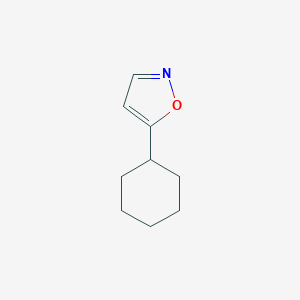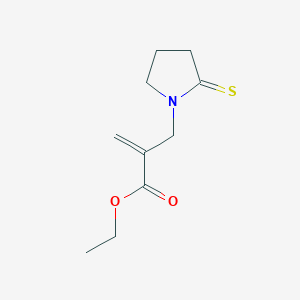
4-(2,5-Dihydrofuran-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dihydrofuran-3-yl)morpholine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a heterocyclic organic compound that contains a morpholine ring and a dihydrofuran ring. It is also known by the chemical name, 4-(3-dihydro-2,5-furanyl)morpholine.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dihydrofuran-3-yl)morpholine is not fully understood. However, it is believed that this compound acts as a chelating agent for metal ions. It can also act as a nucleophile in certain chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-(2,5-Dihydrofuran-3-yl)morpholine. However, it has been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,5-Dihydrofuran-3-yl)morpholine in lab experiments is its unique properties as a ligand for metal ions. It can also be easily synthesized in the lab. However, its limited solubility in water can be a limitation for certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2,5-Dihydrofuran-3-yl)morpholine. One area of research could focus on the development of new catalysts using this compound. Another area of research could focus on the use of this compound in the synthesis of other compounds. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 4-(2,5-Dihydrofuran-3-yl)morpholine is a multi-step process that involves the reaction of morpholine with furfural in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dihydrofuran-3-yl)morpholine has been used in a variety of scientific research studies. It has been found to be an effective ligand for metal ions such as copper and nickel. This compound has been used in the development of catalysts for various chemical reactions. It has also been used as a building block in the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
106183-62-4 |
|---|---|
Produktname |
4-(2,5-Dihydrofuran-3-yl)morpholine |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-(2,5-dihydrofuran-3-yl)morpholine |
InChI |
InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h1H,2-7H2 |
InChI-Schlüssel |
RVYDGYBAAYIAIP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CCOC2 |
Kanonische SMILES |
C1COCCN1C2=CCOC2 |
Synonyme |
Morpholine, 4-(2,5-dihydro-3-furanyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



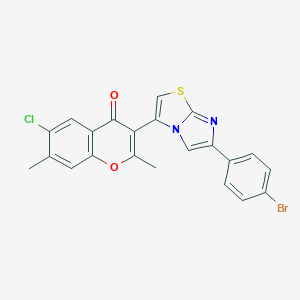
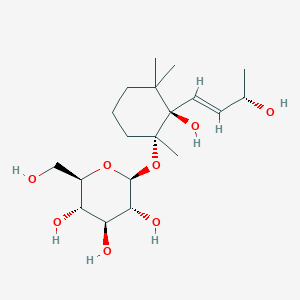

![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)
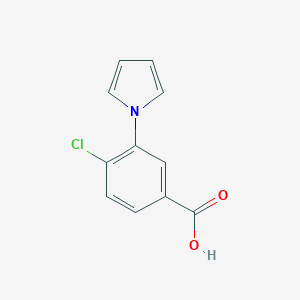
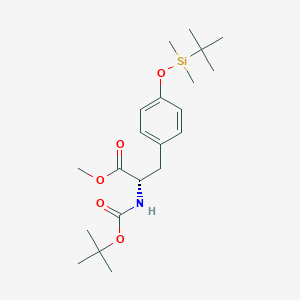
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

